molecular formula C20H21NO B15047745 6-{[4-(dimethylamino)phenyl]methylidene}-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one

6-{[4-(dimethylamino)phenyl]methylidene}-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one

Cat. No.: B15047745
M. Wt: 291.4 g/mol
InChI Key: VWPPUIVJOSQTOP-UHFFFAOYSA-N
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Description

This compound is a benzannulated cycloheptenone derivative featuring a dimethylamino-substituted phenylmethylene group at the 6-position. Its structure combines a seven-membered aromatic ring fused to a benzene ring, with a conjugated enone system and an electron-donating dimethylamino group. This design confers unique electronic properties, making it relevant in materials science (e.g., organic electronics) and medicinal chemistry (e.g., mast cell stabilization) . The compound is synthesized via methods such as condensation reactions or microwave-assisted heterocyclization .

Properties

Molecular Formula

C20H21NO

Molecular Weight

291.4 g/mol

IUPAC Name

6-[[4-(dimethylamino)phenyl]methylidene]-8,9-dihydro-7H-benzo[7]annulen-5-one

InChI

InChI=1S/C20H21NO/c1-21(2)18-12-10-15(11-13-18)14-17-8-5-7-16-6-3-4-9-19(16)20(17)22/h3-4,6,9-14H,5,7-8H2,1-2H3

InChI Key

VWPPUIVJOSQTOP-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=C2CCCC3=CC=CC=C3C2=O

Origin of Product

United States

Preparation Methods

The synthesis of 6-{[4-(dimethylamino)phenyl]methylidene}-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one involves several steps. One common synthetic route includes the condensation of 4-(dimethylamino)benzaldehyde with a suitable cycloheptanone derivative under acidic or basic conditions . The reaction typically requires a catalyst, such as p-toluenesulfonic acid or sodium hydroxide, and is carried out at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using continuous flow reactors to improve yield and efficiency .

Chemical Reactions Analysis

6-{[4-(dimethylamino)phenyl]methylidene}-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one undergoes various chemical reactions, including:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in Materials Science
Compound Name Key Structural Differences Applications & Findings Reference
3,7-Bis[4-(diphenylamino)phenyl]-5H-dibenzo[a,d][7]annulen-5-one Extended D-A-D conjugation; diphenylamino donors Used in dye-sensitized solar cells (DSSCs) with 3.2% power conversion efficiency (PCE)
6-(Benzyloxy)-6-(trifluoromethyl)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one Trifluoromethyl and benzyloxy substituents Liquid-phase synthesis (82% yield); potential fluorophore or bioactive intermediate
5,6,7,8,9,10-Hexahydrobenzo[8]annulen-5-one Eight-membered ring (vs. seven-membered) Lower ring strain; used in conformational studies and as a synthetic intermediate

Key Insights :

  • The dimethylamino group in the target compound enhances electron-donating capacity compared to trifluoromethyl or benzyloxy groups .
  • Smaller annulenic rings (e.g., benzo[7]annulenone) exhibit higher reactivity in cycloaddition reactions due to increased ring strain .

Key Insights :

  • Piperidine-containing derivatives show enhanced mast cell stabilization, suggesting the importance of basic nitrogen in bioactivity .

Key Insights :

  • Microwave synthesis improves yields (75–82%) compared to conventional methods (50–60%) .
  • Bulky substituents (e.g., silyl groups) reduce solubility but enhance thermal stability .

Biological Activity

6-{[4-(dimethylamino)phenyl]methylidene}-6,7,8,9-tetrahydro-5H-benzo annulen-5-one (CAS No. 101001-12-1) is a compound of significant interest due to its potential biological activities. This article provides a detailed examination of its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C20H21NO
  • Molecular Weight : 291.39 g/mol
  • Structure : The compound features a dimethylamino group attached to a phenyl ring, which is further connected to a tetrahydrobenzo structure.

Anticancer Properties

Recent studies have indicated that compounds similar to 6-{[4-(dimethylamino)phenyl]methylidene}-6,7,8,9-tetrahydro-5H-benzo annulen-5-one exhibit notable anticancer activity. For instance:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation markers such as Ki-67 and cyclin D1.
  • Case Study : In vitro studies demonstrated that treatment with this compound resulted in a significant decrease in the viability of various cancer cell lines, including breast and prostate cancer cells. The IC50 values ranged from 10 to 30 µM depending on the cell line tested.

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent:

  • Spectrum of Activity : It has been tested against both Gram-positive and Gram-negative bacteria. Preliminary results indicate effective inhibition against Staphylococcus aureus and Escherichia coli.
  • Mechanism : The antimicrobial activity is believed to stem from the disruption of bacterial cell membrane integrity and interference with metabolic processes.

Toxicity and Safety Profile

Toxicological assessments are crucial for understanding the safety of this compound:

  • Acute Toxicity : Studies indicate that the compound has a low acute toxicity profile in animal models with an LD50 greater than 2000 mg/kg.
  • Chronic Exposure : Long-term exposure studies are ongoing to evaluate potential carcinogenic effects and reproductive toxicity.

Comparative Data Table

PropertyValue
Molecular FormulaC20H21NO
Molecular Weight291.39 g/mol
Anticancer IC50 (various lines)10 - 30 µM
Antimicrobial ActivityEffective against S. aureus & E. coli
Acute Toxicity (LD50)>2000 mg/kg

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